molecular formula C18H12ClN3O2 B14233367 Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]- CAS No. 393856-39-8

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-

Cat. No.: B14233367
CAS No.: 393856-39-8
M. Wt: 337.8 g/mol
InChI Key: KJXFRBNTXCGHFG-UHFFFAOYSA-N
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Description

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]- is a complex organic compound with the molecular formula C18H12ClN3O2. This compound is notable for its unique structure, which includes a phenol group, a pyrimidine ring, and a chlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions can vary widely, from room temperature to elevated temperatures and pressures, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

393856-39-8

Molecular Formula

C18H12ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

4-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]oxyphenol

InChI

InChI=1S/C18H12ClN3O2/c19-14-5-2-12(3-6-14)1-4-13-11-21-18(20)22-17(13)24-16-9-7-15(23)8-10-16/h2-3,5-11,23H,(H2,20,21,22)

InChI Key

KJXFRBNTXCGHFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CN=C(N=C2OC3=CC=C(C=C3)O)N)Cl

Origin of Product

United States

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